REACTION_CXSMILES
|
C([O:3][P:4]([CH:9]([NH:18][C:19]1[S:20][CH:21]=[C:22]([CH3:24])[N:23]=1)[P:10]([O:15]CC)(=[O:14])[O:11]CC)(=[O:8])[O:5]CC)C.CO>Cl>[CH3:24][C:22]1[N:23]=[C:19]([NH:18][CH:9]([P:4]([OH:5])(=[O:3])[OH:8])[P:10]([OH:14])(=[O:11])[OH:15])[S:20][CH:21]=1
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Name
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1-(4-methylthiazol-2-ylamino)methane-1,1-diphosphonic acid tetraethyl ester
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Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)(=O)C(P(OCC)(=O)OCC)NC=1SC=C(N1)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
The filtrate is subsequently washed with methanol and petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(SC1)NC(P(O)(=O)O)P(O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |